molecular formula C12H23NOSi B15365858 1-Trimethylsilanyloxy-cyclooctanecarbonitrile CAS No. 50361-50-7

1-Trimethylsilanyloxy-cyclooctanecarbonitrile

Cat. No.: B15365858
CAS No.: 50361-50-7
M. Wt: 225.40 g/mol
InChI Key: QWVXMIONALNWMJ-UHFFFAOYSA-N
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Description

1-Trimethylsilyloxy-1-cyclooctanecarbonitrile is a chemical compound characterized by its unique structure, which includes a cyclooctane ring, a carbonitrile group, and a trimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of cyclooctanone with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the corresponding silyl ether. The reaction conditions typically require anhydrous conditions and a suitable solvent, such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide or potassium thiocyanate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-Trimethylsilyloxy-1-cyclooctanecarbonitrile has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: Its potential use in drug discovery and development is being explored, especially in the context of targeting specific molecular pathways.

  • Industry: The compound's unique properties make it suitable for use in materials science and as a building block in chemical manufacturing processes.

Mechanism of Action

1-Trimethylsilyloxy-1-cyclooctanecarbonitrile can be compared with other similar compounds, such as 1-(trimethylsilyloxy)cyclohexene and 1-(trimethylsilyloxy)cyclopentene. These compounds share the common feature of a trimethylsilyloxy group attached to a cyclic structure but differ in the size of the ring and the presence of additional functional groups. The uniqueness of 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile lies in its larger ring size and the presence of the carbonitrile group, which can impart distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(Trimethylsilyloxy)cyclohexene

  • 1-(Trimethylsilyloxy)cyclopentene

  • 1-(Trimethylsilyloxy)cycloheptene

This comprehensive overview provides a detailed understanding of 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-trimethylsilyloxycyclooctane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NOSi/c1-15(2,3)14-12(11-13)9-7-5-4-6-8-10-12/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVXMIONALNWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1(CCCCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468767
Record name 1-trimethylsilyloxycyclooctane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50361-50-7
Record name 1-trimethylsilyloxycyclooctane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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